

What are the physical and chemical properties of Methyl 9-hydroxynonanoate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 9-hydroxynonanoate

Cat. No.: B013662

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Methyl 9-hydroxynonanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate is an omega-hydroxy fatty acid methyl ester with growing interest in various scientific fields, from polymer chemistry to potential therapeutic applications. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its synthesis and analysis, and an exploration of its potential biological significance based on the current understanding of its broader chemical class. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Methyl 9-hydroxynonanoate is a C10 fatty acid methyl ester characterized by a terminal hydroxyl group. Its physical state at room temperature is a colorless to light yellow liquid.^{[1][2]} Key identification and physical property data are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
CAS Number	34957-73-8[1][2]
Chemical Formula	C ₁₀ H ₂₀ O ₃ [1][2]
Molecular Weight	188.27 g/mol [1][2]
IUPAC Name	methyl 9-hydroxynonanoate
Synonyms	9-Hydroxynonanoic acid methyl ester, Methyl 9-hydroxypelargonate[1][2]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1][2]
Purity	>95% (GC)	[1][2]
Boiling Point	272 °C	[1]
Density	0.97 g/mL at 25 °C	[1]
Storage Temperature	2-8 °C, sealed in dry conditions	

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Methyl 9-hydroxynonanoate**. Below is a summary of expected spectral features based on its chemical structure and data for analogous compounds.

Table 3: Predicted Spectral Data

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Singlet for the methyl ester protons ($-\text{OCH}_3$) around 3.6 ppm.- Triplet for the methylene protons adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$) around 3.6 ppm.- Triplet for the methylene protons adjacent to the ester carbonyl ($-\text{CH}_2\text{COOCH}_3$) around 2.3 ppm.- A broad singlet for the hydroxyl proton ($-\text{OH}$), with its chemical shift being concentration and solvent dependent.- A series of multiplets for the other methylene protons in the aliphatic chain between approximately 1.2 and 1.6 ppm.
^{13}C NMR	<ul style="list-style-type: none">- A peak for the ester carbonyl carbon ($-\text{COO}-$) around 174 ppm.- A peak for the carbon bearing the hydroxyl group ($-\text{CH}_2\text{OH}$) around 62 ppm.- A peak for the methyl ester carbon ($-\text{OCH}_3$) around 51 ppm.- A series of peaks for the methylene carbons in the aliphatic chain between approximately 24 and 34 ppm.
FT-IR (cm^{-1})	<ul style="list-style-type: none">- A broad absorption band for the O-H stretch of the hydroxyl group around $3300\text{--}3500\text{ cm}^{-1}$.- C-H stretching vibrations for the aliphatic chain just below 3000 cm^{-1}.- A strong absorption band for the C=O stretch of the ester carbonyl group around 1740 cm^{-1}.- C-O stretching vibrations for the ester and alcohol groups in the $1050\text{--}1250\text{ cm}^{-1}$ region.^{[3][4][5]}
Mass Spectrometry (EI)	<ul style="list-style-type: none">- The molecular ion peak (M^+) at m/z 188.- Fragmentation patterns characteristic of fatty acid methyl esters, including a prominent peak at m/z 74 due to McLafferty rearrangement.- Loss of a water molecule ($\text{M}-18$) from the molecular ion.- Alpha-cleavage adjacent to the hydroxyl group.

Experimental Protocols

The most common route for the synthesis of **Methyl 9-hydroxynonanoate** is the ozonolysis of methyl oleate, a readily available starting material derived from vegetable oils, followed by a reductive workup.^{[6][7][8]}

Synthesis via Ozonolysis of Methyl Oleate

This protocol outlines a general procedure for the synthesis of **Methyl 9-hydroxynonanoate**.

Materials:

- Methyl oleate
- Methanol (or another suitable solvent)
- Ozone (generated from an ozone generator)
- Sodium borohydride (or other reducing agent)
- Diethyl ether
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- **Ozonolysis:** Dissolve methyl oleate in a suitable solvent such as methanol or methylene chloride in a reaction vessel equipped with a gas dispersion tube and a cooling bath. Cool the solution to a low temperature (e.g., -78 °C). Pass a stream of ozone through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).
- **Reductive Workup:** After completion of the ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as sodium borohydride, portion-wise to the cold solution to reduce the intermediate ozonide to the desired alcohol.

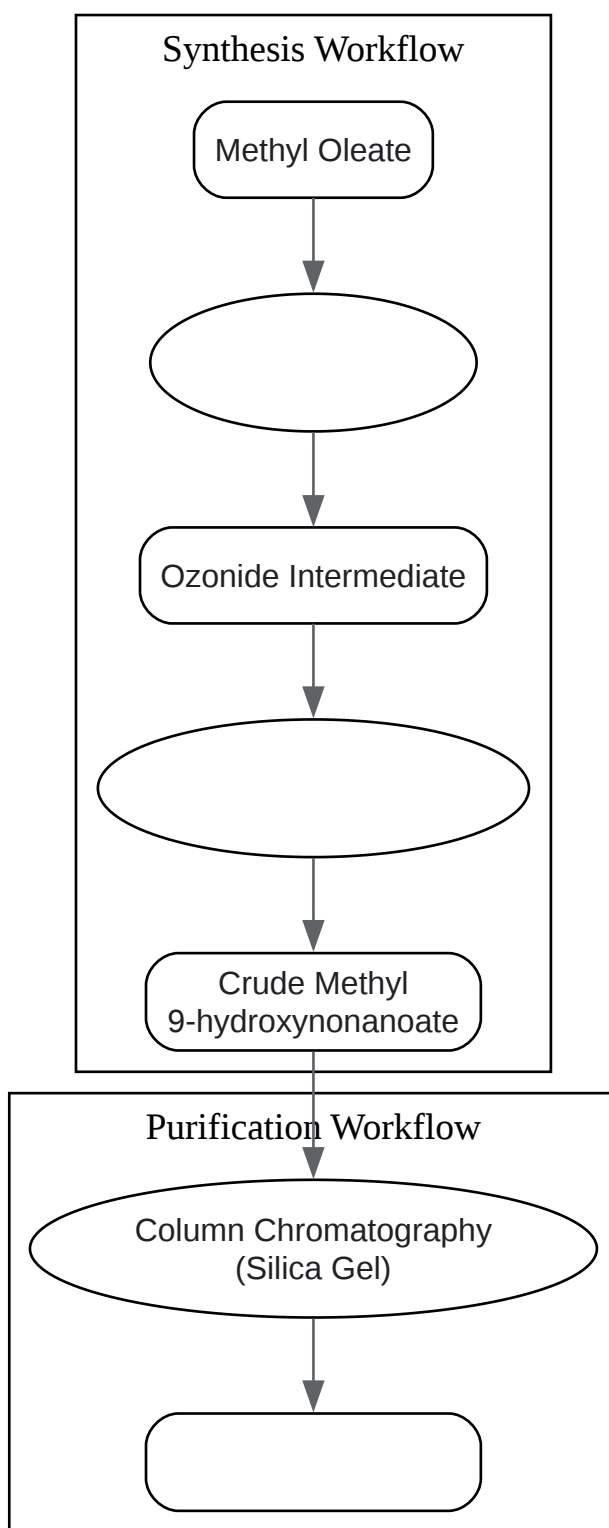
- **Workup and Extraction:** Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash them with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.^[7]

Purification

The crude **Methyl 9-hydroxynonanoate** can be purified using high vacuum distillation or column chromatography.^[7]

Column Chromatography Protocol:

- **Stationary Phase:** Silica gel.
- **Mobile Phase (Eluent):** A solvent system of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by TLC analysis.^[9]
- **Procedure:** Pack a chromatography column with a slurry of silica gel in the initial, nonpolar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.



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Fig. 1: Synthesis and Purification of **Methyl 9-hydroxynonanoate**.

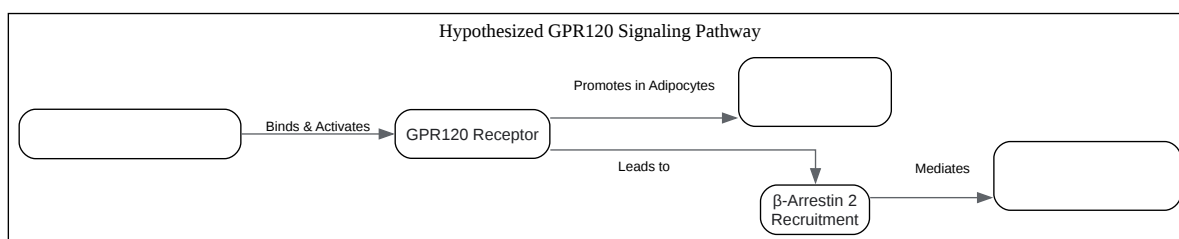
Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of **Methyl 9-hydroxynonanoate** are limited, its classification as a fatty acid ester of a hydroxy fatty acid (FAHFA) places it in a class of lipids with known anti-inflammatory and anti-diabetic properties.[10]

FAHFAs have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[11][12] Activation of GPR120 in adipocytes and macrophages is associated with beneficial metabolic effects.

Potential Signaling Pathway:

- **Binding and Activation:** **Methyl 9-hydroxynonanoate**, as a FAHFA, may bind to and activate GPR120 on the surface of target cells like adipocytes and macrophages.[11]
- **G-Protein Coupling:** Upon activation, GPR120 is thought to couple with Gαq/11 proteins.[11]
- **Downstream Effects:** This coupling can lead to the recruitment of β-arrestin 2, which in macrophages, can mediate anti-inflammatory effects by inhibiting inflammatory signaling pathways such as the NF-κB pathway.[11][13] In adipocytes, GPR120 activation can enhance insulin-stimulated glucose uptake, contributing to improved insulin sensitivity.[12]



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Fig. 2: Hypothesized GPR120-mediated signaling of FAHFAs.

Applications and Future Directions

Methyl 9-hydroxynonanoate serves as a valuable bifunctional molecule. Its ester and hydroxyl groups make it a suitable monomer for the synthesis of biodegradable polyesters.[6] [7] From a drug development perspective, its potential to act as a GPR120 agonist warrants further investigation.[11][12] Future research should focus on:

- **Specific Biological Activity:** Elucidating the specific anti-inflammatory and metabolic effects of **Methyl 9-hydroxynonanoate** in various in vitro and in vivo models.
- **Receptor Binding Affinity:** Quantifying its binding affinity and efficacy at GPR120 and other potential receptors.
- **Pharmacokinetics and Metabolism:** Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.
- **Structure-Activity Relationship Studies:** Synthesizing and testing analogs to optimize its biological activity.

Conclusion

Methyl 9-hydroxynonanoate is a readily synthesizable omega-hydroxy fatty acid methyl ester with well-defined physical and chemical properties. While its primary application has been in polymer science, its classification as a FAHFA suggests a potential role in modulating metabolic and inflammatory pathways through receptors like GPR120. This technical guide provides a foundational understanding of this compound and highlights the need for further research to fully uncover its therapeutic potential for professionals in drug development and related scientific disciplines.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Methyl 9-hydroxynonanoate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013662#what-are-the-physical-and-chemical-properties-of-methyl-9-hydroxynonanoate]

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